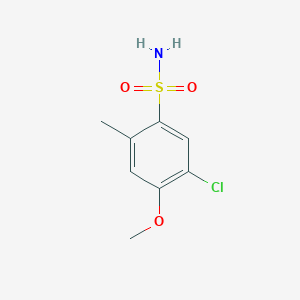

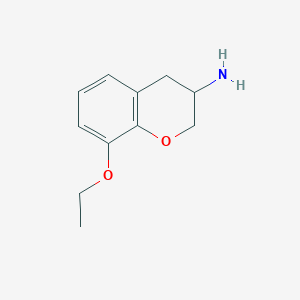

![molecular formula C8H4ClNO2S B1432652 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid CAS No. 1360902-95-9](/img/structure/B1432652.png)

7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid

Übersicht

Beschreibung

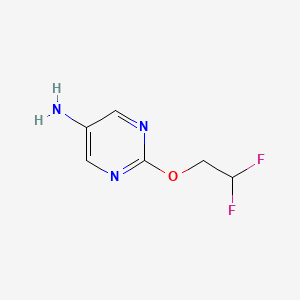

7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid is a synthetic compound with the CAS Number: 1360902-95-9 . It has a molecular weight of 213.64 . It is a powder in physical form .

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been studied for their potential as GRK2 inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria for ATP-mimetic kinase inhibitors . A diverse collection of simple thieno[2,3-c]pyridine derivatives has been prepared as starting points for future drug discovery programs .Molecular Structure Analysis

The InChI code for 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid is 1S/C8H4ClNO2S/c9-7-6-4(1-2-10-7)3-5(13-6)8(11)12/h1-3H, (H,11,12) .Physical And Chemical Properties Analysis

7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid is a powder in physical form . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmacology: Potential Therapeutic Agent Synthesis

7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid has been identified as a compound with potential pharmacological applications. It is studied for its role in the synthesis of therapeutic agents due to its heterocyclic structure, which is a common motif in drug design . The chlorine substituent on the thienopyridine core could be leveraged to create novel compounds with specific biological activities.

Material Science: Advanced Material Development

In material science, this compound’s unique structure could be utilized to develop advanced materials. Its molecular framework allows for the creation of new polymers or small molecules that could exhibit desirable properties such as conductivity or fluorescence .

Chemical Synthesis: Building Block for Complex Molecules

7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid serves as a versatile building block in chemical synthesis. It can be used to construct complex organic molecules, potentially leading to the discovery of new reactions and synthetic methods .

Analytical Chemistry: Chromatographic Studies

This compound can be used in analytical chemistry for chromatographic studies. Its distinct chemical properties may aid in the development of new chromatographic techniques or as a standard for calibrating instruments .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, researchers might explore the use of 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid in enzyme inhibition studies. The compound could interact with specific enzymes, providing insights into enzyme mechanisms or serving as a lead compound for developing enzyme inhibitors .

Environmental Science: Pollutant Interaction Analysis

The environmental impact of 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid could be another area of research. Scientists may investigate how this compound interacts with pollutants or its breakdown products in various ecosystems .

Wirkmechanismus

Safety and Hazards

The safety information for 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-chlorothieno[2,3-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-7-6-4(1-2-10-7)3-5(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEUXDOHOAIUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=C(S2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

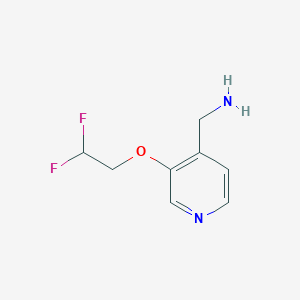

![2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B1432575.png)

![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B1432589.png)